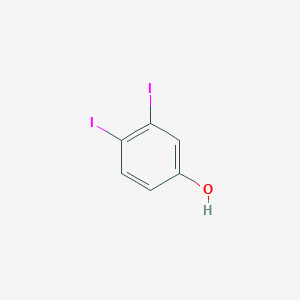

3,4-Diiodophenol

CAS No.: 1243476-86-9

Cat. No.: VC2470548

Molecular Formula: C6H4I2O

Molecular Weight: 345.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1243476-86-9 |

|---|---|

| Molecular Formula | C6H4I2O |

| Molecular Weight | 345.9 g/mol |

| IUPAC Name | 3,4-diiodophenol |

| Standard InChI | InChI=1S/C6H4I2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H |

| Standard InChI Key | PDXQVNYRCQKLRZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1O)I)I |

| Canonical SMILES | C1=CC(=C(C=C1O)I)I |

Introduction

Chemical Structure and Properties

3,4-Diiodophenol is identified by its molecular formula C₆H₄I₂O, consisting of a benzene ring with a hydroxyl group and two iodine atoms at the meta and para positions relative to the hydroxyl group. The compound has several notable physical and chemical properties that contribute to its utility in various applications.

Physical Properties

The physical properties of 3,4-Diiodophenol are essential to understand its behavior in different environments and applications. The compound has a molecular weight of 345.90 g/mol and an exact mass of 345.83516 Da . Its physical state at room temperature is typically solid, with specific characteristics that influence its handling and applications in laboratory and industrial settings.

Chemical Properties

3,4-Diiodophenol demonstrates distinctive chemical behaviors due to its functional groups. The compound has a calculated XLogP3-AA value of 2.9, indicating moderate lipophilicity . This property affects its solubility profile and potential for membrane permeability in biological systems. Additionally, the molecule contains one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor, with zero rotatable bonds . These characteristics influence its ability to interact with various molecular targets and participate in chemical reactions.

The presence of iodine atoms significantly affects the electronic distribution within the molecule, creating unique reactivity patterns. The iodine atoms, being good leaving groups, make the compound particularly useful in various substitution reactions and coupling processes in organic synthesis.

Identification and Analytical Data

Spectroscopic Characteristics

Spectroscopic techniques provide valuable data for identifying and characterizing 3,4-Diiodophenol. Nuclear Magnetic Resonance (NMR) spectroscopy typically reveals distinctive signals corresponding to the aromatic protons and the hydroxyl group. The presence of iodine atoms creates characteristic patterns in the aromatic region of the spectrum due to their electron-withdrawing effects on the benzene ring.

Registry and Identification Numbers

3,4-Diiodophenol is cataloged in various chemical databases with specific identifiers that facilitate its recognition in scientific literature and commercial databases:

| Identifier Type | Value |

|---|---|

| PubChem CID | 21923724 |

| CAS Number | 1243476-86-9 |

| Creation Date | 2007-12-05 |

| Last Modified | 2025-03-15 |

These identification parameters are crucial for researchers and professionals seeking accurate information about the compound for various applications and research purposes.

Synthesis Methods

The synthesis of 3,4-Diiodophenol involves several established methodologies, each with specific advantages depending on the desired scale and purity of the product.

Traditional Synthesis Approaches

Traditional methods for synthesizing 3,4-Diiodophenol typically involve the direct iodination of phenol using appropriate iodinating agents. The reaction conditions must be carefully controlled to achieve regioselectivity for the 3 and 4 positions on the phenol ring. Selective iodination often requires the presence of directing groups or sequential iodination steps to achieve the desired substitution pattern.

Modern Synthetic Strategies

Contemporary approaches to synthesizing 3,4-Diiodophenol may involve more sophisticated methodologies, including catalytic processes and regioselective transformations. These methods often aim to improve yield, reduce waste, and enhance the efficiency of the synthetic process. Some synthetic routes may involve metal-catalyzed transformations or specialized reagents that facilitate selective iodination at the desired positions.

Biological Activities

3,4-Diiodophenol exhibits several biological activities that make it relevant for pharmaceutical research and potential therapeutic applications.

Interactions with Biological Systems

The compound has been studied for its potential interactions with various biological targets. Research suggests that 3,4-Diiodophenol may affect cellular processes related to oxidative stress and redox reactions. The compound's ability to interact with enzymes and proteins potentially influences biochemical pathways involving oxidation-reduction processes. These interactions can lead to either inhibition or activation of enzymatic activity, depending on the specific biological context.

Applications in Research and Industry

The unique properties of 3,4-Diiodophenol have led to its application in various fields of research and industrial processes.

Synthetic Building Block

One of the primary applications of 3,4-Diiodophenol is as a building block in organic synthesis. The presence of iodine atoms at the 3 and 4 positions makes it a valuable intermediate for creating more complex organic molecules through various coupling reactions and functional group transformations. These synthetic applications span pharmaceutical development, materials science, and the creation of specialized chemicals for research purposes.

Pharmaceutical Research

In pharmaceutical research, 3,4-Diiodophenol serves as an important starting material for the synthesis of potential drug candidates. The compound's structure allows for selective modification and incorporation into larger molecular frameworks with potential therapeutic properties. Its role in the development of compounds that target specific biological pathways makes it valuable in drug discovery efforts.

Analytical Chemistry

Comparison with Structural Analogs

Comparing 3,4-Diiodophenol with its structural isomers and related compounds provides insights into structure-activity relationships and the influence of substitution patterns on chemical properties and biological activities.

Isomeric Diiodophenols

Several isomeric forms of diiodophenol exist, each with unique properties based on the positions of the iodine atoms on the phenol ring:

These structural variations lead to differences in reactivity, physical properties, and biological interactions, highlighting the importance of substitution patterns in determining a compound's behavior in various contexts.

Related Halogenated Phenols

Comparing 3,4-Diiodophenol with other halogenated phenols provides additional context for understanding its properties:

| Compound | Key Differences | Comparative Properties |

|---|---|---|

| 3,4-Dibromophenol | Contains bromine instead of iodine | Generally less reactive in substitution reactions |

| 3,4-Dichlorophenol | Contains chlorine instead of iodine | Smaller atomic radius, different electronic effects |

| 3-Ethyl-4-iodophenol | Contains an ethyl group at position 3 | Modified electronic and steric properties |

| 4-Amino-2,6-diiodophenol | Contains an amino group and different iodine positions | Different hydrogen bonding capabilities and reactivity |

These comparisons illustrate how minor structural modifications can significantly alter a compound's chemical behavior and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume